REACTION_SMILES
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[CH3:21][OH:22].[H:19][H:20].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([N:13]2[C:14](=[O:18])[CH2:15][CH2:16][CH2:17]2)[cH:12]1.[OH2:23]>>[NH2:1][c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([N:13]2[C:14](=[O:18])[CH2:15][CH2:16][CH2:17]2)[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(N2CCCC2=O)cc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cc(C(=O)O)cc(N2CCCC2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |